molecular formula C10H17NO4 B14451955 Diethyl [(ethylamino)methylidene]propanedioate CAS No. 78596-44-8

Diethyl [(ethylamino)methylidene]propanedioate

Cat. No.: B14451955
CAS No.: 78596-44-8
M. Wt: 215.25 g/mol
InChI Key: LTZFQVCKGCWSKN-UHFFFAOYSA-N
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Description

Diethyl [(ethylamino)methylidene]propanedioate, also known as diethyl 2-[(ethylamino)methylidene]malonate, is an organic compound with the molecular formula C10H17NO4. This compound is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(ethylamino)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a base such as sodium ethoxide. The enolate ion formed from diethyl malonate acts as a nucleophile and reacts with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(ethylamino)methylidene]propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the enolate ion.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Bases: Sodium ethoxide is commonly used to generate the enolate ion.

    Alkyl Halides: Used in alkylation reactions to introduce various alkyl groups.

    Acids: Hydrochloric acid can be used for hydrolysis reactions.

Major Products Formed

The major products formed from reactions involving this compound include substituted malonates, carboxylic acids, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Diethyl [(ethylamino)methylidene]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(ethylamino)methylidene]propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ion can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is due to the stabilization of the enolate ion by the adjacent carbonyl groups .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A closely related compound with similar reactivity but without the ethylamino group.

    Dimethyl malonate: Another derivative of malonic acid with similar properties but different ester groups.

Uniqueness

Diethyl [(ethylamino)methylidene]propanedioate is unique due to the presence of the ethylamino group, which provides additional reactivity and versatility in organic synthesis. This makes it a valuable compound for the development of new chemical entities and materials .

Properties

CAS No.

78596-44-8

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

diethyl 2-(ethylaminomethylidene)propanedioate

InChI

InChI=1S/C10H17NO4/c1-4-11-7-8(9(12)14-5-2)10(13)15-6-3/h7,11H,4-6H2,1-3H3

InChI Key

LTZFQVCKGCWSKN-UHFFFAOYSA-N

Canonical SMILES

CCNC=C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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